methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzaldehyde and L-alanine.
Formation of Intermediate: The aldehyde group of 3-chloro-2-fluorobenzaldehyde is first converted to an imine intermediate by reacting with L-alanine in the presence of a suitable catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The final step involves the esterification of the amine with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrocarbons.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate: Characterized by the presence of chloro and fluoro groups.
Methyl (2S)-2-amino-3-(3-chloro-2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl (2S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.
Biological Activity
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate is an amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H11ClFNO2
- Molecular Weight : 231.65 g/mol
- CAS Number : 1603327-09-8
The compound features a methyl ester group, an amino group, and a chloro-fluorophenyl moiety, which contribute to its biological properties .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating various metabolic pathways. Key areas of interest include:
- Enzyme Interaction : The compound has shown potential to interact with enzymes involved in metabolic processes, influencing inflammation and cell proliferation.
- Receptor Binding : Studies suggest that it can selectively bind to specific receptors, potentially affecting signaling pathways related to health and disease states.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to influence cellular processes. For instance, it has been observed to modulate apoptosis and inflammatory responses in various cell lines. This suggests a potential role in therapeutic applications targeting diseases characterized by these processes.
Case Studies
-
Inflammation Modulation :
A study explored the compound's effects on inflammatory markers in human cell lines. Results indicated a reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound, highlighting its potential as an anti-inflammatory agent. -
Cancer Research :
Another investigation assessed the compound's impact on cancer cell proliferation. The findings revealed a dose-dependent inhibition of growth in specific cancer cell lines, suggesting its utility as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate | C10H11ClFNO2 | Different chlorofluorophenyl substitution |
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | C10H12FNO2 | Lacks chlorine; only contains fluorine |
Methyl 2-amino-3-chloropropanoate | C5H10ClNO2 | Simpler structure without the aromatic ring |
The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |
InChI Key |
RCCMNGIMIGXNLX-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C(=CC=C1)Cl)F)N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Cl)F)N |
Origin of Product |
United States |
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